molecular formula C7H8N2 B11925118 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile

2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile

Cat. No.: B11925118
M. Wt: 120.15 g/mol
InChI Key: AGNOWTKOWBKYKJ-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile is an organic compound characterized by the presence of an aziridine ring attached to a cyclobutene moiety with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile typically involves the reaction of aziridine with cyclobutanone under specific conditions. One common method includes the treatment of aziridine with n-butyllithium, followed by the addition of cyclobutanone. This reaction proceeds under mild conditions and results in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring promotes nucleophilic attack, leading to ring opening and subsequent formation of alkylated products. This reactivity is harnessed in various applications, including medicinal chemistry, where the compound can selectively alkylate specific molecular targets .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2-(aziridin-1-yl)cyclobutene-1-carbonitrile

InChI

InChI=1S/C7H8N2/c8-5-6-1-2-7(6)9-3-4-9/h1-4H2

InChI Key

AGNOWTKOWBKYKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C#N)N2CC2

Origin of Product

United States

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